molecular formula C14H16N4OS B257129 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257129
M. Wt: 288.37 g/mol
InChI Key: UQPSJSXINGCYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a chemical compound that has attracted significant attention from the scientific community due to its potential pharmacological properties. MPTT belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial effects. In

Mechanism of Action

The exact mechanism of action of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects
6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and antiviral activity. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various cancer cell lines and microorganisms. Additionally, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for various applications.

Synthesis Methods

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multi-step process involving the reaction of 4-methylphenol with propargyl bromide, followed by the reaction with thiosemicarbazide and sodium hydroxide. The resulting intermediate is then reacted with propyl bromide and sodium ethoxide to yield 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and antiviral activity. In cancer treatment, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.

properties

Product Name

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-3-4-12-15-16-14-18(12)17-13(20-14)9-19-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

UQPSJSXINGCYOR-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Origin of Product

United States

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